molecular formula C3H6O B056275 (S)-(-)-Propylene oxide CAS No. 16088-62-3

(S)-(-)-Propylene oxide

Cat. No. B056275
CAS RN: 16088-62-3
M. Wt: 58.08 g/mol
InChI Key: GOOHAUXETOMSMM-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (S)-(-)-propylene oxide involves several innovative approaches, including selective oxidation of propylene. A noteworthy method involves the catalytic conversion of propylene to PO using molecular oxygen, which minimizes waste production. This process utilizes silver nanoparticles supported on tungsten oxide nanorods, facilitating the dissociation of molecular oxygen on the metallic silver surface to produce silver oxide, which then transfers its oxygen to the propylene to form PO selectively (Ghosh et al., 2014).

Molecular Structure Analysis

The molecular structure of propylene, which is fundamental to understanding (S)-(-)-propylene oxide, has been accurately determined through microwave spectra studies. Important structural parameters such as the carbon-carbon double bond and single bond lengths provide insight into the reactivity and properties of propylene and its oxide derivatives (Lide & Christensen, 1961).

Chemical Reactions and Properties

Propylene oxide undergoes various chemical reactions, including copolymerization with carbon dioxide to form poly(propylene carbonate), showcasing its reactivity and versatility as a chemical intermediate. Such reactions have been extensively studied, providing valuable insights into the copolymerization process and the properties of the resulting polymers (Chisholm, Navarro-Llobet, & Zhou, 2002).

Physical Properties Analysis

The physical properties of propylene oxide derivatives, such as poly(propylene oxide), have been characterized through methods like infrared and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide detailed information on the molecular structure, molecular weight, and distribution of polymers synthesized from propylene oxide (Yang et al., 2010).

Chemical Properties Analysis

Propylene oxide's chemical properties, particularly its reactivity in various chemical reactions, have been a subject of extensive research. Studies have explored its role in the synthesis of valuable chemical products, including its reactivity under supercritical conditions and the synthesis of propylene carbonate, highlighting the efficiency and selectivity of these processes (Kawanami et al., 2003).

Scientific Research Applications

Production of Polyether Polyols

  • Scientific Field : Industrial Chemistry
  • Application Summary : Propylene oxide is used on a large scale for the production of polyether polyols, which are used in making polyurethane plastics .
  • Methods of Application : The industrial production of propylene oxide starts from propylene. Two general approaches are employed, one involving hydrochlorination and the other involving oxidation .
  • Results or Outcomes : The production of polyether polyols using propylene oxide has become a standard in the industry. The resulting polyurethane plastics have a wide range of applications, from furniture and bedding to automotive interiors .

Fumigant for Sterilization

  • Scientific Field : Microbiology
  • Application Summary : Propylene oxide finds an application as a fumigant for the sterilization of packaged foods and plastic medical instruments .
  • Methods of Application : The compound is used as a gas for the sterilization process. The items to be sterilized are placed in a chamber, and the gas is introduced under controlled conditions .
  • Results or Outcomes : The sterilization process using propylene oxide is effective in killing microorganisms, thereby ensuring the safety of the sterilized products .

Preparation of Biological Samples for Electron Microscopy

  • Scientific Field : Electron Microscopy
  • Application Summary : Combined with ethanol, propylene oxide is used to prepare biological samples for electron microscopy .
  • Methods of Application : The biological sample is first dehydrated with ethanol, then treated with propylene oxide, which replaces the ethanol due to its miscibility with both ethanol and the resin used for embedding the sample .
  • Results or Outcomes : The use of propylene oxide in this application results in well-preserved and well-embedded samples that can be effectively examined under an electron microscope .

Alternative Propylene Oxide Production

  • Scientific Field : Catalysis
  • Application Summary : Researchers have developed a simple way to selectively synthesize propylene and propylene oxide that produces a very small amount of CO2 .
  • Methods of Application : The reaction could be carried out in an empty reactor, pointing to a gas-phase reaction rather than a surface-catalysed reaction .
  • Results or Outcomes : The direct oxidation of propane could be cost-effective, as the predicted sale price for propylene oxide would be comparable to the current market price .

Selective Photo-Epoxidation of Propylene

  • Scientific Field : Photocatalysis
  • Application Summary : The direct photo-epoxidation of propylene using molecular oxygen under light irradiation is a promising technology to produce propylene oxide .
  • Methods of Application : Many efforts have focused on the design of new photocatalyst systems, optimizing the conditions for a photocatalytic reaction, and elucidating the mechanisms of photo-epoxidation .
  • Results or Outcomes : Although there are numerous advantages to photo-epoxidation, the practical applications for this approach are still challenges with many limitations .

Munition

  • Scientific Field : Military Science
  • Application Summary : Propylene oxide has been used in the production of certain types of munitions .
  • Methods of Application : The specific methods of application in this context are not publicly available due to the sensitive nature of the information .
  • Results or Outcomes : The outcomes of this application are also not publicly available .

Alternative Propylene Oxide Production

  • Scientific Field : Catalysis
  • Application Summary : Researchers have developed a simple way to selectively synthesize propylene and propylene oxide that produces a very small amount of CO2 .
  • Methods of Application : The reaction could be carried out in an empty reactor, pointing to a gas-phase reaction rather than a surface-catalysed reaction .
  • Results or Outcomes : The direct oxidation of propane could be cost-effective, as the predicted sale price for propylene oxide would be comparable to the current market price .

Selective Photo-Epoxidation of Propylene

  • Scientific Field : Photocatalysis
  • Application Summary : The direct photo-epoxidation of propylene using molecular oxygen under light irradiation is a promising technology to produce propylene oxide .
  • Methods of Application : Many efforts have focused on the design of new photocatalyst systems, optimizing the conditions for a photocatalytic reaction, and elucidating the mechanisms of photo-epoxidation .
  • Results or Outcomes : Although there are numerous advantages to photo-epoxidation, the practical applications for this approach are still challenges with many limitations .

Munition

  • Scientific Field : Military Science
  • Application Summary : Propylene oxide has been used in the production of certain types of munitions .
  • Methods of Application : The specific methods of application in this context are not publicly available due to the sensitive nature of the information .
  • Results or Outcomes : The outcomes of this application are also not publicly available .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas for further research, such as new synthesis methods, new reactions, or new applications for the compound.


properties

IUPAC Name

(2S)-2-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHAUXETOMSMM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315142
Record name (2S)-2-Methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-Propylene oxide

CAS RN

16088-62-3
Record name (2S)-2-Methyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16088-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene oxide, (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,2-epoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lower alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
RO(C2H4O)nH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
primary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
fatty alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
carbon alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
poly-(lower alkenoxy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
Pluronics
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
Pluronic F-68
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 26
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 27
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 28
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 29
[Compound]
Name
alkylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
alkyl phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32

Synthesis routes and methods II

Procedure details

Optionally, ink compositions of the present invention can also contain a polyethylene oxide-polypropylene oxide block copolymer. Suitable polymers include tetrafunctional block copolymers derived from the sequential addition of propylene oxide and ethylene oxide to ethylenediamine, such as those of the general formula ##STR13## wherein x, x', x", x'", y, y', y", and y'" are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,650 to about 27,000, the values of x, x', x", and x'" are each such that the polypropylene oxide segments of the compound have a total molecular weight of at least about 250 and preferably from about 500 to about 7,000, and the values of y, y', y", and y'" are each such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, with typical values for x, x', x", and x'" being from 1 to about 127 and typical values for y, y', y", and y'" being from 1 to about 110, such as TETRONIC 904, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 3,900 to about 4,500 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 68 to about 76 (typically from about 17 to about 19 repeating units per chain, with four chains per molecule), total molecular weight from about 6,500 to about 7,500), TETRONIC 704, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 2,500 to about 3,600 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 43 to about 62 (typically from about 13 to about 15 repeating units per chain, with four chains per molecule), total molecular weight from about 4,150 to about 6,000), and TETRONIC 304, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 500 to about 1,900 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 8 to about 32 (typically from about 2 to about 8 repeating units per chain, with four chains per molecule), total molecular weight from about 800 to about 3,200), all commercially available from BASF, Parsippany, N.J. Also suitable are polyethylene oxide-polypropylene oxide-polyethylene oxide triblock copolymers, including those formed by the controlled addition of propylene oxide to the two hydroxyl groups of propylene glycol, followed by addition of ethylene oxide, such as those of the general formula ##STR14## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of y is such that the polypropylene oxide segment of the compound has a molecular weight of at least about 900 and preferably is from about 950 to about 4,000, and the values of x and x' are such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC L35, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 925 to about 1,050 and the ethylene oxide segments make up about 50 percent by weight of the compound (average number of propylene oxide groups per molecule from about 16 to about 18, total molecular weight from about 1,900 to about 2,000), PLURONIC L64, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,700 to about 3,150); PLURONIC L62F, which is a mixture containing about 90 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 20 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,000 to about 2,350) and about 10 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is 1,625 to about 1,875 and the ethylene oxide segments make up about 10 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 1,800 to about 2,100); and PLURONIC P65, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 50 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 3,250 to about 3,750), all commercially available from BASF. Also suitable are polypropylene oxide-polyethylene oxide-polypropylene oxide triblock copolymers, including those formed by the addition of ethylene oxide to ethylene glycol, followed by addition of propylene oxide, such as those of the general formula ##STR15## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of x and x' are such that the polypropylene oxide segments of the compound have a molecular weight of at least about 900 and preferably from about 1000 to about 3,100, and the value of y is such that the polyethylene oxide segment constitutes from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC 10R-5, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide blocks of the compound is about 1,000 and the ethylene oxide segments make up about 50 percent by weight of the compound, commercially available from BASF. Further information regarding the synthesis and structure of the TETRONICS and PLURONICS materials is disclosed in, for example, U.S. Pat. No. 4,062,907, U.S. Pat. No. 5,114,755, U.S. Pat. No. 5,001,165, U.S. Pat. No. 4,536,254, U.S. Pat. No. 4,670,058, U.S. Pat. No. 4,578,150, U.S. Pat. No. 5,078,781, U.S. Pat. No. 5,634,986, U.S. Pat. No. 5,653,970, U.S. Pat. No. 3,337,463, and U.S. Pat. No. 2,979,528, the disclosures of each of which are totally incorporated herein by reference. Also suitable are ethoxylated 2-naphthol polymers, preferably with a molecular weight of from about 20,000 to about 35,000 and more preferably from about 25,000 to about 30,000, such as SOLSPERSE 27,000, an ethoxylated 2-naphthol polymer with a molecular weight of 27,000, commercially available from ICI, Wilmington, Del. Mixtures of two or more polymers can also be employed. The polymer is present in the ink in any desired or effective amount, typically from about 0.01 to about 3 percent by weight of the ink, preferably from about 0.05 to about 2 percent by weight of the ink, and more preferably from about 0.05 to about 0.5 percent by weight of the ink, although the amount can be outside these ranges.
[Compound]
Name
polypropylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polypropylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyethylene oxide-polypropylene oxide polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polypropylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
polypropylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polyol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyether triol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
Polyol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
organosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polypropylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
phenoxyethyl(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-Propylene oxide
Reactant of Route 2
(S)-(-)-Propylene oxide
Reactant of Route 3
(S)-(-)-Propylene oxide
Reactant of Route 4
(S)-(-)-Propylene oxide
Reactant of Route 5
Reactant of Route 5
(S)-(-)-Propylene oxide
Reactant of Route 6
Reactant of Route 6
(S)-(-)-Propylene oxide

Citations

For This Compound
1,160
Citations
B Wu, CJ Harlan, RW Lenz, AR Barron - Macromolecules, 1997 - ACS Publications
After the discovery in 1955 of the iron (III) chloride catalyst for the stereoregular polymerization of (R, S)-propylene oxide (PO), 1 research on the preparation of this type of polymer from …
Number of citations: 47 pubs.acs.org
JD Horvath, AJ Gellman - Journal of the American Chemical …, 2001 - ACS Publications
… In contrast, the values of T p for S-propylene oxide are 1 K higher on the Cu(643) S surface … R match the T p of S-propylene oxide on Cu(643) S and T p of S-propylene oxide on Cu(643) …
Number of citations: 153 pubs.acs.org
J Kongsted, TB Pedersen, M Strange, A Osted… - Chemical physics …, 2005 - Elsevier
… at 355 nm of S-propylene oxide seems to have reinforced the … the optical rotation of S-propylene oxide and compare them … study of the solvent effects on the ORD of S-propylene oxide. …
Number of citations: 112 www.sciencedirect.com
J Liu, H Wu, L Xu, J Chen, C Xia - Journal of Molecular Catalysis A …, 2007 - Elsevier
Methyl (S)-β-hydroxybutyrate, the important chiral building block for organic synthesis was produced in high yield from the methoxycarbonylation of (S)-propylene oxide ((S)-PO) using a …
Number of citations: 23 www.sciencedirect.com
E Giorgio, C Rosini, RG Viglione, R Zanasi - Chemical physics letters, 2003 - Elsevier
The experimental gas phase specific rotation of (S)-propylene oxide at 355 nm is correctly predicted at the DFT/B3LYP level of theory only adopting fairly large basis sets, such as aug-cc…
Number of citations: 54 www.sciencedirect.com
J Kongsted, TB Pedersen, L Jensen… - Journal of the …, 2006 - ACS Publications
In a previous study (Chemical Physics Letters 2005, 401 , 385) we computed the optical rotatory dispersion of (S)-propylene oxide in gas phase and solution using the hierarchy of …
Number of citations: 90 pubs.acs.org
RS Mali, M Pohmakotr, B Weidmann… - Liebigs Annalen der …, 1981 - Wiley Online Library
Abstract Analysis of the known syntheses of pyrenophorin (1) (Scheme 1) reveals that they all rest upon the use of reagents with d 1 ‐, d 3 ‐, or a 2 ‐reactivity umpolung for the …
BA McGuire, PB Carroll, RA Loomis, IA Finneran… - Science, 2016 - science.org
… 1 The molecular structure of S-propylene oxide and R-propylene oxide. (A) S-propylene oxide. (B) R-propylene oxide. Carbon, hydrogen, and oxygen atoms are indicated by gray, small …
Number of citations: 289 www.science.org
WY Cheong, AJ Gellman - Langmuir, 2012 - ACS Publications
The enantiospecific desorption kinetics of R- and S-propylene oxide (PO) from a Cu(100) surface modified by enantiomerically pure d- or l-lysine have been studied using temperature …
Number of citations: 11 pubs.acs.org
B Franzus, JH Surridge - The Journal of Organic Chemistry, 1966 - ACS Publications
CHSCH—CH2 (CHCh)“Cf. ref 1. 6 Cf. ref 2.= Cf. ref 3. revised to at least+ 4.96 (neat) 1-3 (see Table I). Furthermore, since the propylene oxide (3a plus 3b) formed from 2-bromo-l-…
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.